Cas no 877811-68-2 (1-(3-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one)

1-(3-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one structure
877811-68-2 structure
Product Name:1-(3-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
CAS No:877811-68-2
Molecular Formula:C15H11NO2S
Molecular Weight:269.318342447281
CID:6093233
PubChem ID:7266758

1-(3-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one Properties

Names and Identifiers

    • 1-(3-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
    • 1-(3-methylbenzoyl)-2,1-benzothiazol-3-one
    • 2,1-Benzisothiazol-3(1H)-one, 1-(3-methylbenzoyl)-
    • SR-01000913710
    • CCG-280226
    • 1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one
    • SR-01000913710-1
    • 877811-68-2
    • AKOS024659624
    • F2552-0012
    • InChIKey: ZSUKXYVCXXFOET-UHFFFAOYSA-N
    • Inchi: 1S/C15H11NO2S/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15(18)19-16/h2-9H,1H3
    • SMILES: N1(C(=O)C2=CC=CC(C)=C2)C2=C(C=CC=C2)C(=O)S1

Computed Properties

  • Exact Mass: 269.05104977g/mol
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 269.05104977g/mol
  • Heavy Atom Count: 19
  • Complexity: 384
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.3
  • Topological Polar Surface Area: 62.7Ų

Experimental Properties

  • Boiling Point: 457.7±38.0 °C(Predicted)
  • pka: -3.14±0.20(Predicted)
  • Density: 1.354±0.06 g/cm3(Predicted)

1-(3-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Life Chemicals
F2552-0012-2μmol
1-(3-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
877811-68-2 90%+
2μl
$57.0
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